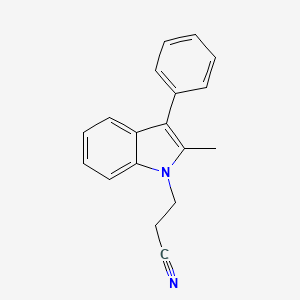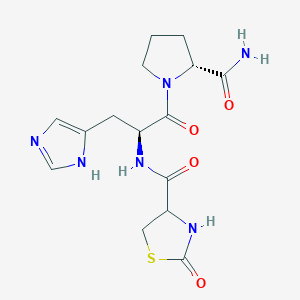
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is a complex organic compound that features a thiazolidine ring, a histidine residue, and a proline residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde, followed by cyclization. The histidine and proline residues are then introduced through peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amide and peptide bonds can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and peptide residues can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
類似化合物との比較
Similar Compounds
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-alaninamide
Uniqueness
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiazolidine ring with L-histidine and D-proline residues. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
53934-57-9 |
|---|---|
分子式 |
C15H20N6O4S |
分子量 |
380.4 g/mol |
IUPAC名 |
N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O4S/c16-12(22)11-2-1-3-21(11)14(24)9(4-8-5-17-7-18-8)19-13(23)10-6-26-15(25)20-10/h5,7,9-11H,1-4,6H2,(H2,16,22)(H,17,18)(H,19,23)(H,20,25)/t9-,10?,11+/m0/s1 |
InChIキー |
UQLZLGQVVPXWAD-KHUXNXPUSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


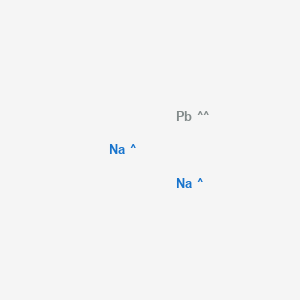
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
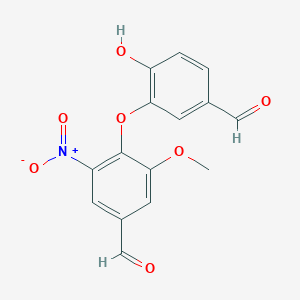
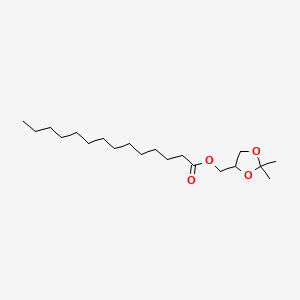

![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
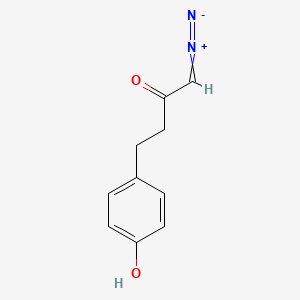
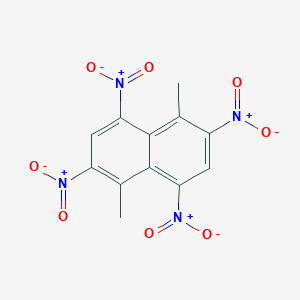
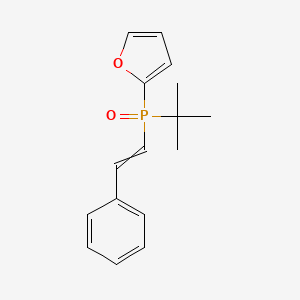
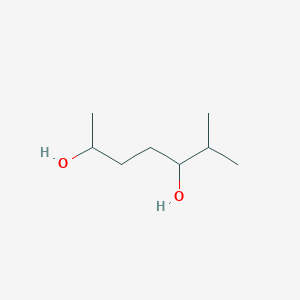
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
